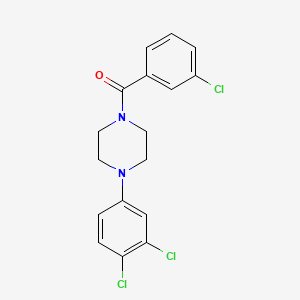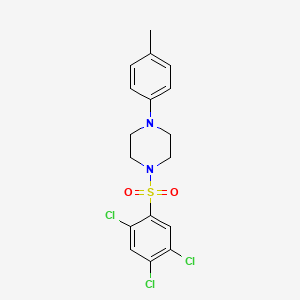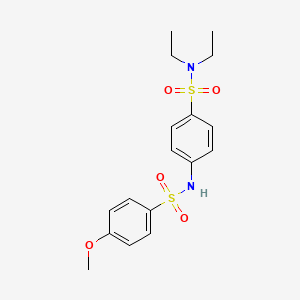
4-(3,4-Dichlorophenyl)piperazinyl 3-chlorophenyl ketone
Vue d'ensemble
Description
4-(3,4-Dichlorophenyl)piperazinyl 3-chlorophenyl ketone is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The molecular formula of this compound is C22H24Cl2N2O, and it has a molecular weight of 403.34 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 4-(3,4-Dichlorophenyl)piperazinyl 3-chlorophenyl ketone, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dichlorophenyl)piperazinyl 3-chlorophenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(3,4-Dichlorophenyl)piperazinyl 3-chlorophenyl ketone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dichlorophenyl)piperazinyl 3-chlorophenyl ketone involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter activity in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aripiprazole: A neuroleptic drug used in the treatment of schizophrenia and related psychoses.
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: A compound with similar structural features and potential biological activities.
Uniqueness
4-(3,4-Dichlorophenyl)piperazinyl 3-chlorophenyl ketone is unique due to its specific substitution pattern on the piperazine ring and the presence of multiple chlorine atoms. This structural uniqueness may contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-(3,4-dichlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O/c18-13-3-1-2-12(10-13)17(23)22-8-6-21(7-9-22)14-4-5-15(19)16(20)11-14/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOQYKMOLTUJFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B3621544.png)
![N-(3-chlorophenyl)-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B3621546.png)
![3-(4-METHOXYPHENYL)-N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]PROPANAMIDE](/img/structure/B3621552.png)

![4-methoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3621562.png)
![(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3621574.png)
![isopropyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3621577.png)
![N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methoxyphenyl}-4-methylbenzamide](/img/structure/B3621583.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B3621586.png)
![4-fluoro-N-[2-methoxy-4-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B3621609.png)
![2-methyl-N-{3-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B3621617.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-(4-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B3621642.png)
